molecular formula C8H14O2 B1609294 (3E)-2-Propylpent-3-enoic acid CAS No. 72010-19-6

(3E)-2-Propylpent-3-enoic acid

Cat. No. B1609294
CAS RN: 72010-19-6
M. Wt: 142.2 g/mol
InChI Key: WTMAHJABDOHPDJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-Propylpent-3-enoic acid belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present this compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) this compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and adiposome.

Scientific Research Applications

Structural and Molecular Analysis

  • X-ray Crystallography and Spectroscopy : (2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to (3E)-2-Propylpent-3-enoic acid, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. This research helps in understanding the molecular structure and interactions of similar compounds (Venkatesan et al., 2016).

Biochemical Effects and Metabolic Pathways

  • Mitochondrial Metabolism : Studies on valproic acid, chemically similar to this compound, show its effects on mitochondrial metabolism, specifically on beta-oxidation pathways in rat liver (Li et al., 1991).

Molecular Conformation and Analysis

  • Density Functional Theory Calculations : Research on (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, structurally related to this compound, provides insights into molecular conformation, vibrational spectra, and NBO analysis. This contributes to the understanding of similar compounds' physical and chemical properties (Mary et al., 2014).

Anticonvulsant and Toxic Potencies

  • Animal Models of Epilepsy : Research on valproic acid and its metabolites, closely related to this compound, examines their anticonvulsant and toxic potencies in different animal models of epilepsy. This provides a comparative analysis of their efficacy and safety profiles (Löscher et al., 1984).

Synthesis and Chemical Reactions

  • Palladium-Catalysed Cross-Coupling : Research demonstrates the selective synthesis of 3,3-disubstituted prop-2-enoic acids, a chemical class including this compound, via palladium-catalysed cross-coupling. This method is essential for synthesizing structurally diverse prop-2-enoic acids (Abarbri et al., 2002).

Impact on Mitochondrial Oxidative Phosphorylation

  • Mitochondrial Oxidative Phosphorylation Inhibition : Valproic acid, similar to this compound, inhibits mitochondrial oxidative phosphorylation. This research contributes to understanding the compound's impact on cellular energy metabolism (Silva et al., 1997).

properties

CAS RN

72010-19-6

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(E)-2-propylpent-3-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+

InChI Key

WTMAHJABDOHPDJ-HWKANZROSA-N

Isomeric SMILES

CCCC(/C=C/C)C(=O)O

SMILES

CCCC(C=CC)C(=O)O

Canonical SMILES

CCCC(C=CC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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